Pavoninin-1

Description

Historical Overview of Discovery and Research Trajectory

The discovery of pavoninin-1 is intrinsically linked to observations of the defensive mechanisms employed by certain fish species. As early as the 1800s, ichthyologists noted that small flatfishes of the genus Pardachirus emitted a milky fluid from numerous pores along their dorsal and anal fins. In the 1970s, scientists made the crucial finding that this secretion was lethal to other fish, suggesting its function as a defense mechanism sharkdefense.com.

The breakthrough in identifying its shark-repellent properties is attributed to Dr. Eugenie Clark, who observed that this defense secretion, when dispersed in water, was actively avoided by sharks sharkdefense.com. This led to the isolation and structural elucidation of a series of ichthyotoxic and hemolytic steroid amine glycosides, collectively known as pavoninins (pavoninins 1-6), from the defense secretion of the Pacific sole, Pardachirus pavoninus, in 1984 drugfuture.comcolumbia.edu. This compound was among these initially characterized compounds.

Following its discovery, research on this compound and its analogs has focused on understanding its chemical structure, biological activities, and potential for synthesis. The first total synthesis of this compound was reported in 1997 by Ohnishi and Tachibana drugfuture.comnih.govuni-halle.de. Subsequent research has also explored the synthesis of other pavoninins, such as pavoninin-4, aiming to develop methods for producing these complex molecules and to investigate their structure-activity relationships drugfuture.comnih.govscribd.comresearchgate.netacs.org.

Natural Occurrence and Biological Source Organisms

This compound is a natural product found exclusively in marine organisms, specifically certain species of fish known for their unique defense secretions.

The primary biological source of this compound is the Pacific sole, Pardachirus pavoninus drugfuture.comcolumbia.edunih.govnaturalproducts.net. This fish belongs to the family Soleidae within the order Pleuronectiformes (flatfishes) pherobase.com. Pardachirus pavoninus is a close relative of the Red Sea Moses sole (Pardachirus marmoratus), another ichthyocrinotoxic fish known to produce similar defensive compounds called mosesins columbia.eduelasmo.org. Both species are notable for their ability to secrete ichthyotoxic substances when disturbed columbia.edu.

Pardachirus pavoninus is classified as an ichthyocrinotoxic fish, meaning it possesses specialized secretory cells that release ichthyotoxic substances upon external disturbance columbia.edu. These characteristic toxin cells line the base of its dorsal and anal fin spines columbia.edu. The secretion, which contains pavoninins, is believed to function as a repellent against predatory fish, including sharks columbia.eduresearchgate.netelasmo.orgresearchgate.netdntb.gov.uamdpi.com. This defense mechanism is particularly crucial for species like the Pacific sole, which often exhibit poor swimming ability and lack prominent scales, making them vulnerable in their tropical reef habitats columbia.edu.

The pavoninins, including this compound, act as chemical signals in predator-prey relationships, primarily as predator deterrents mdpi.com. They are known to repel sharks by acting on their olfactory senses mdpi.com. This biological role highlights the ecological significance of these compounds in the marine environment, contributing to the survival strategies of the producer organism.

Taxonomic Identification of Producer Species

Classification within Natural Products Chemistry

This compound's chemical structure places it within a well-defined class of natural products, characterized by specific structural features.

This compound is classified as a steroidal glycoside, specifically a steroid saponin (B1150181) nih.govebi.ac.uk. Saponins (B1172615) are complex compounds composed of a saccharide (sugar) moiety attached to a non-sugar aglycone (sapogenin) nih.govresearchgate.netresearchgate.netscribd.com. In the case of steroidal saponins like this compound, the aglycone is a steroid nih.govebi.ac.ukresearchgate.netscribd.com.

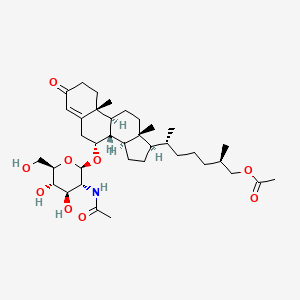

This compound is further characterized as a steroidal N-acetylglucosaminide columbia.edunih.govresearchgate.netdntb.gov.ua. Its molecular formula is CHNO, and its molecular weight is 661.9 g/mol nih.govfigshare.com. The structure includes a steroid core, a carbohydrate chain (specifically, an N-acetylglucosamine unit), and an acetyl group drugfuture.comnih.govebi.ac.uk.

The classification of this compound as a steroid saponin is supported by its presence in the ChEBI database, where it is listed as a steroid saponin ebi.ac.uk.

This compound belongs to a group of shark-repelling saponins found in fish of the Pardachirus genus, which also includes mosesins elasmo.orgmdpi.comresearchgate.netscribd.com. Mosesins are secreted by the Red Sea Moses sole (Pardachirus marmoratus) and share structural similarities and biological activities with pavoninins elasmo.orgmdpi.comscribd.com. Both pavoninins and mosesins are considered potent cell disrupters scribd.com.

Beyond these fish-derived compounds, saponins are widely distributed in the natural world, found in numerous terrestrial plants, as well as in other marine animals such as sea cucumbers and starfish nih.govresearchgate.netresearchgate.netscribd.com. While marine saponins are relatively rare compared to their plant counterparts, they exhibit a broad spectrum of biological and pharmacological activities scribd.com. The study of this compound contributes to the understanding of the diverse chemical strategies employed by marine organisms for defense and communication rushim.ru.

The synthesis of marine saponins, including pavoninins, is an active area of research, often involving complex strategies to assemble the aglycone cores and sugar building blocks scribd.comresearchgate.netscribd.comdntb.gov.ua. This comparative context underscores this compound's significance as a marine natural product with a distinct chemical identity and ecological role.

Structure

3D Structure

Properties

CAS No. |

94426-01-4 |

|---|---|

Molecular Formula |

C37H59NO9 |

Molecular Weight |

661.9 g/mol |

IUPAC Name |

[(2R,6R)-6-[(7R,8S,9S,10R,13R,14S,17R)-7-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate |

InChI |

InChI=1S/C37H59NO9/c1-20(19-45-23(4)41)8-7-9-21(2)26-10-11-27-31-28(13-15-37(26,27)6)36(5)14-12-25(42)16-24(36)17-29(31)46-35-32(38-22(3)40)34(44)33(43)30(18-39)47-35/h16,20-21,26-35,39,43-44H,7-15,17-19H2,1-6H3,(H,38,40)/t20-,21-,26-,27+,28+,29-,30-,31+,32-,33-,34-,35-,36+,37-/m1/s1 |

InChI Key |

BRNQQEJYQPMDNG-CIALHVAPSA-N |

SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)COC(=O)C |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)C)COC(=O)C |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)C)COC(=O)C |

Synonyms |

pavoninin 1 pavoninin-1 |

Origin of Product |

United States |

Isolation and Purification Methodologies for Pavoninin 1

Extraction Techniques from Biological Matrices

The initial step in obtaining Pavoninin-1 involves collecting the milky mucous secretion from Pardachirus pavoninus. This is typically achieved by gently disturbing the fish, prompting the release of the defense secretion from its toxin cells columbia.edu.

The collected secretion, initially a soapy suspension, undergoes a series of preliminary processing steps:

Washing: The milky secretion is washed with seawater columbia.edu.

Lyophilization: The washed suspension is subjected to lyophilization (freeze-drying), which yields a white powder columbia.edu.

Resuspension and Precipitation: The resulting white powder is then resuspended in 0.1 M aqueous ammonia. This suspension is subsequently diluted tenfold with acetone. This dilution step leads to the precipitation of primarily proteinaceous material, based on its solubility and chromatographic behaviors observed in preliminary experiments columbia.edu.

Lipophilic Fraction Concentration: The remaining biological activity, which includes the pavoninins, is found in the lipophilic fraction of the filtrate. This fraction is then concentrated, typically yielding an oily residue that contains the target compounds columbia.edu.

Chromatographic Separation Protocols

Following the initial extraction and fractionation, chromatographic methods are indispensable for the separation and purification of this compound from the complex lipophilic mixture.

Liquid Chromatography Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purification and analysis of steroid glycosides like this compound due to its high resolution and efficiency nih.govosaka-u.ac.jpebi.ac.uk. While specific detailed HPLC protocols for the direct isolation of this compound are not extensively documented in the provided snippets, related studies on similar compounds, such as Pavoninin-4, and other steroid glycosides, provide insights into typical methodologies.

A common setup for analytical and preparative HPLC involves:

Stationary Phase: Reversed-phase columns, such as C18, are frequently employed nih.govebi.ac.uk. For instance, a Waters Xbridge C18 column (250 mm × 4.6 mm, 5 µm) has been used for related steroid analysis nih.gov.

Mobile Phase: Gradient elution is often preferred to achieve optimal separation of complex mixtures. A typical gradient might involve methanol (B129727) (MeOH) and water. For example, a linear gradient from 90% MeOH in water to 100% MeOH over 20 minutes, followed by 30 minutes of 100% MeOH, has been reported for related compounds nih.gov.

Flow Rate: Flow rates are adjusted based on column dimensions, typically 1.0 mL/min for analytical scale nih.gov. Preparative systems can operate at multi-liter per minute flow rates, processing substantial amounts of material rotachrom.com.

Detection: UV detection is common, with a wavelength of 203 nm being used for related steroid compounds nih.gov.

| HPLC Parameter | Typical Application for Steroid Glycosides (e.g., Pavoninin-4) |

|---|---|

| Column Type | Waters Xbridge C18 |

| Column Dimensions | 250 mm × 4.6 mm, 5 µm |

| Flow Rate | 1.0 mL/min |

| UV Detection Wavelength | 203 nm |

| Mobile Phase Gradient | Linear gradient from 90% MeOH in water to 100% MeOH (over 20 min), then 100% MeOH (30 min) |

Other Preparative Chromatographic Methods

Beyond HPLC, other preparative chromatographic techniques are crucial for handling larger quantities of crude extracts and for initial purification steps.

Silica (B1680970) Gel Column Chromatography: This is a fundamental method used early in the purification process. After the initial extraction and precipitation, the concentrated lipophilic oil containing the ichthyotoxins (including pavoninins) is subjected to chromatography on a silica gel column columbia.edu. Elution is typically performed using solvent mixtures, such as methanol/chloroform gradients. For this compound, a mixture of ichthyotoxins was eluted with 10-25% methanol/chloroform columbia.edu. Silica gel column chromatography is effective for separating compounds based on their adsorption properties and is suitable for separating non-ionic compounds creative-proteomics.com.

| Chromatographic Method | Stationary Phase | Mobile Phase | Application |

|---|---|---|---|

| Silica Gel Column Chromatography | Silica gel | 10-25% Methanol in Chloroform | Initial separation of ichthyotoxin mixture from lipophilic extract columbia.edu |

Purity Assessment Methodologies

Achieving and confirming the high purity of isolated this compound is critical for accurate structural elucidation and biological evaluation. Several analytical techniques are routinely employed for this purpose:

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for purity assessment, often coupled with UV detection. It provides a chromatogram where the presence of a single, well-defined peak indicates high purity nih.govebi.ac.uk. Purity levels exceeding 95% are commonly established using this method nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopies are essential for confirming the chemical structure and assessing the purity of this compound. The characteristic signals in the NMR spectra allow for verification of the compound's identity and the absence of significant impurities columbia.edunih.govcolab.ws.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), provides precise molecular weight information and fragmentation patterns that are crucial for structural confirmation and detecting trace impurities osaka-u.ac.jpebi.ac.ukcolab.wsnih.gov.

| Purity Assessment Method | Principle | Key Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential interaction with stationary and mobile phases | Purity percentage, presence/absence of other compounds, retention time |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Interaction of atomic nuclei with a magnetic field | Detailed structural information, confirmation of compound identity, detection of structural impurities |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions | Molecular weight, fragmentation patterns, detection of trace impurities |

Chemical Synthesis and Structural Modification of Pavoninin 1 and Analogs

Total Synthesis Strategies of Pavoninin-1

The first total synthesis of this compound was accomplished by Ohnishi and Tachibana in 1997. scribd.comscribd.com This seminal work provided a route to this complex natural product and laid the groundwork for the synthesis of its analogs. nih.govresearchgate.net

The retrosynthetic strategy for this compound hinges on two major disconnections: the glycosidic bond linking the N-acetylglucosamine sugar to the steroidal aglycone and the α,β-unsaturated ketone system in ring A of the steroid. researchgate.netias.ac.inicj-e.org

The synthesis began with a commercially available starting material, chenodeoxycholic acid (375), which already possesses the required 7α-hydroxyl stereochemistry. scribd.comresearchgate.net A multi-step transformation converted this starting material into a key intermediate, the 7α-hydroxy aglycone acceptor (376). scribd.com This aglycone was prepared for the crucial glycosylation step.

Another pivotal intermediate in the synthesis is dihydrothis compound (3 or 38). nih.govresearchgate.net This compound is the immediate precursor to this compound and is converted to the final product by introducing the C4-C5 double bond to form the α,β-unsaturated ketone. nih.govsci-hub.se

An alternative approach to the aglycone of this compound (28) has been reported starting from diosgenin. researchgate.net This route involves different key transformations, including deoxygenation at the C-16 position. researchgate.net

Table 1: Key Intermediates in the Total Synthesis of this compound

| Intermediate Name | Starting Material | Key Transformation | Reference |

| 7α-hydroxy aglycone acceptor (376) | Chenodeoxycholic acid | Eight-step transformation to prepare for glycosylation. | scribd.com |

| Dihydrothis compound (3, 38) | Glycosylated aglycone (379) | Deprotection sequences. | scribd.comresearchgate.net |

| Phenyl selenide (B1212193) intermediate (8, 39) | Dihydrothis compound (3, 38) | Reaction with phenyl selenyl chloride. | researchgate.netsci-hub.se |

| This compound Aglycone (28) | Diosgenin | C-16 deoxygenation and subsequent modifications. | researchgate.net |

A critical challenge in the synthesis of this compound is the stereocontrolled formation of the β-glycosidic linkage at the sterically hindered 7α-hydroxyl group of the steroid core. scribd.comresearchgate.net Tachibana's synthesis masterfully addressed this challenge using a sulfoxide-activated glycosylation method. scribd.comscribd.com

The glycosyl donor employed was a 2-azido-glucosyl phenyl sulfoxide (B87167) (377). scribd.com The reaction between the aglycone acceptor (376) and the glycosyl sulfoxide (377) was promoted by a combination of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DtBMP). scribd.com This method proved to be highly efficient and stereoselective, affording the desired 7-O-β-glycoside (378) in an excellent 97% yield, with exclusive formation of the β-anomer. scribd.comnih.gov The use of the 2-azido group on the donor prevents the formation of an oxazoline (B21484) side product and serves as a precursor to the N-acetyl group. scribd.com

For the synthesis of related saponins (B1172615) with hindered hydroxyl groups, such as pavoninin-4, alternative methods like the use of glycosyl fluorides as effective glycosyl donors have been developed. nih.govacs.orgacs.orgnih.gov

The final key transformation in the total synthesis of this compound is the stereoselective introduction of the α,β-unsaturated ketone functionality in ring A. nih.govsioc-journal.cn This was achieved through a selenenylation-elimination protocol. sci-hub.se

The precursor, dihydrothis compound (38), which contains a saturated 3-keto group, was treated with phenyl selenyl chloride to introduce a phenylseleno group at the C-4 position, forming the intermediate phenyl selenide (39). researchgate.net Subsequent oxidative elimination of the selenide using hydrogen peroxide proceeded smoothly to generate the C4-C5 double bond, yielding this compound (13 or 374). nih.govresearchgate.net A notable aspect of this step is that it was carried out without the need for protecting the hydroxyl groups on the sugar moiety, showcasing the chemoselectivity of the reaction. nih.gov

The synthesis of a complex molecule like this compound necessitates a sophisticated protecting group strategy to mask reactive functional groups while others are being manipulated. jocpr.comorganic-chemistry.orgwiley-vch.de

In the synthesis by Ohnishi and Tachibana, several protecting groups were employed. scribd.comresearchgate.net

Carbonyl Protection: After glycosylation, the 3-keto group of the steroid was protected as a dimethyl acetal (B89532) to prevent it from reacting in subsequent reduction steps. scribd.com

Hydroxyl Protection: The hydroxyl groups of the sugar moiety were protected as benzyl (B1604629) ethers, which are stable under a variety of reaction conditions but can be removed under neutral conditions via hydrogenolysis. scribd.comresearchgate.net The C-26 primary alcohol was protected as a methyl carbonate during the glycosylation sequence. researchgate.net

Amine Protection: The 2-azido group on the glycosyl donor served as a protected form of the amine. It was later reduced to the amine using lithium aluminum hydride (LiAlH₄) and then acetylated. scribd.com

The deprotection sequence was carefully orchestrated. The final steps involved hydrogenolysis to remove the benzyl ethers from the sugar, followed by acidic hydrolysis to cleave the dimethyl acetal and regenerate the 3-ketone, leading to dihydrothis compound. scribd.comresearchgate.net

Table 2: Protecting Groups in this compound Synthesis

| Functional Group | Protecting Group | Reagents for Protection | Reagents for Deprotection | Reference |

| 3-Keto | Dimethyl Acetal | Methanol (B129727), Acid catalyst | Acidic Hydrolysis | scribd.com |

| Sugar Hydroxyls | Benzyl (Bn) | Benzyl Bromide, NaH | H₂, Pd/C | scribd.comresearchgate.net |

| 2'-Amine | Azide (B81097) (N₃) | (from 2-azidoglycosyl donor) | LiAlH₄ (reduction) | scribd.com |

| 26-Hydroxyl | Methyl Carbonate | Methyl Chloroformate | LiAlH₄ | researchgate.net |

Stereoselective Introduction of Functional Groups

Synthesis of this compound Structural Analogs

The synthesis of structural analogs of this compound is crucial for investigating the structural requirements for its biological activity. nih.govresearchgate.net These studies often involve modifications to the aglycone part of the molecule. researchgate.net

Several syntheses of pavoninin analogs with modified aglycones have been reported. These modifications include altering the position of the glycosidic linkage or changing the functional groups on the steroid skeleton.

Pavoninin-2 Aglycone: The synthesis of the aglycone of pavoninin-2, which differs in the stereochemistry at C-6 and C-7, has been accomplished. researchgate.netdntb.gov.ua A key step in this synthesis was the reduction of a C-6α epoxide intermediate with lithium aluminum hydride (LAH). researchgate.net

C-3/C-7 Reversed Analog: To probe the importance of the placement of functional groups, an analog of this compound with the functionalities at C-3 and C-7 reversed was synthesized. researchgate.net

Pavoninin-4: The total synthesis of pavoninin-4, where the N-acetylglucosamine moiety is attached at the C-15α position, was reported by Williams and coworkers. nih.govacs.orgacs.orgnih.gov This synthesis required the development of a strategy to introduce the hydroxyl group at the C-15α position of the steroid D-ring, which was achieved using remote functionalization or a 1,2-transposition strategy from a C-16β hydroxyl steroid. acs.orgacs.orgnih.govresearchgate.net

Deacetylated Analogs: The aglycone of 26-O-deacetyl pavoninin-5 (B1259095) has also been synthesized, allowing for the study of the role of the C-26 acetate (B1210297) group. dntb.gov.uaresearchgate.net

These synthetic efforts have provided valuable insights into how different structural features of the pavoninin scaffold contribute to its activity. nih.gov

Glycosidic Linkage and Sugar Moiety Derivatizations

The formation of the β-glycosidic bond between the N-acetylglucosamine derivative and the steroidal aglycone is a critical step in the synthesis of this compound. The specific linkage is an (acetylamino)-2-deoxy-β-D-glucopyranosyl moiety attached to the 7α-hydroxyl group of the cholest-4-en-3-one steroid core. drugfuture.com

The synthesis achieved by Ohnishi and Tachibana utilized a sulfoxide-activated glycosylation method to control the stereochemistry of this linkage. scribd.comnih.gov They employed a 2-azidoglycosyl sulfoxide donor, which, upon activation, afforded the desired β-glycoside with high selectivity and in high yield. nih.gov This approach effectively overcomes the steric hindrance at the 7α-position of the steroid aglycone. scribd.com The azide group serves as a masked amine, which is later reduced and acetylated to give the final N-acetylglucosamine structure. researchgate.net

Derivatization studies have explored the importance of the aglycone's structure in relation to the sugar moiety. For instance, a structural analog of this compound was synthesized where the functionalities at the C-3 and C-7 positions of the steroid were reversed. researchgate.net In this analog, the glycosidic linkage was formed at the 3α-hydroxyl group instead of the 7α-position. researchgate.net This modification, which alters the spatial relationship between the hydrophilic sugar and the hydrophobic steroid backbone, was investigated to understand structure-activity relationships. nih.govresearchgate.net

Exploration of Semisynthetic Routes

The total synthesis of this compound has been accomplished through a semisynthetic approach, starting from a commercially available natural product. The route reported by Ohnishi and Tachibana commences with chenodeoxycholic acid. scribd.comresearchgate.net This starting material undergoes a multi-step transformation to prepare the key aglycone acceptor, a steroidal diol ready for glycosylation. scribd.com

The key stages of this semisynthetic route are summarized below:

Aglycone Preparation : Starting from chenodeoxycholic acid, an eight-step sequence yields the 7-hydroxy aglycone acceptor. scribd.com This involved selective oxidations, side-chain elongation, and the introduction of other necessary functional groups. researchgate.net

Glycosylation : The sterically hindered 7α-hydroxyl group of the aglycone is glycosylated using the aforementioned 2-azidoglycosyl sulfoxide donor, a key step that establishes the β-linkage. nih.govresearchgate.net

Final Transformations : Following glycosylation, a series of functional group manipulations are performed. This includes the reduction of the azide to an amine, followed by acetylation. researchgate.net A critical final step is the introduction of the α,β-unsaturated ketone system in ring A of the steroid. This was achieved through phenylselenenylation of the saturated ketone precursor (dihydrothis compound), followed by oxidative elimination, a method that notably does not require protection of the hydroxyl groups on the sugar moiety. nih.govsci-hub.se

Table 1: Key Synthetic Transformations in the Semisynthesis of this compound

| Step | Transformation | Starting Material | Key Reagents/Conditions | Product | Reference |

| 1 | Aglycone Synthesis | Chenodeoxycholic acid | Multi-step sequence | 7α-hydroxy steroidal acceptor | scribd.com |

| 2 | Glycosylation | 7α-hydroxy acceptor + 2-azidoglycosyl sulfoxide donor | Sulfoxide-activated glycosylation | Protected steroidal β-glycoside | scribd.comnih.gov |

| 3 | Azide Reduction & Acetylation | Protected steroidal azide | LiAlH4, then acetylation | Protected N-acetyl glycoside | researchgate.net |

| 4 | Enone Formation | Dihydrothis compound | Phenyl selenyl chloride, then H₂O₂ | This compound | nih.govresearchgate.net |

Chemoenzymatic and Enzymatic Synthesis Approaches for Saponins (Broader Relevance)

While the reported synthesis of this compound is purely chemical, the broader field of saponin (B1150181) synthesis increasingly incorporates enzymatic methods to overcome challenges in regioselective and stereoselective glycosylation and modification. tandfonline.com These approaches offer mild reaction conditions and high specificity. uc.pt

Glycosyltransferase Applications

UDP-dependent glycosyltransferases (UGTs) are key enzymes in the biosynthesis of saponins in nature. nih.govfrontiersin.org They catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to a specific hydroxyl or carboxyl group on an aglycone acceptor. frontiersin.orgmdpi.com This enzymatic glycosylation is crucial for creating the vast structural diversity of saponins. nih.gov

In synthetic biology, UGTs are powerful tools for the production of saponins. frontiersin.orgfrontiersin.org By identifying and characterizing UGTs from various plants, researchers can use them in heterologous expression systems (e.g., in yeast or E. coli) to glycosylate different aglycones. mdpi.com This strategy allows for the targeted synthesis of specific saponins and the creation of novel derivatives by combining UGTs with different specificities. frontiersin.org Multi-omics approaches, including genomics and transcriptomics, have become powerful methods for mining for new UGT genes involved in saponin biosynthesis. frontiersin.orgfrontiersin.org The engineering of these enzymes through methods like directed evolution aims to enhance their catalytic activity, stability, and substrate specificity. frontiersin.org

Table 2: Examples of UDP-Glycosyltransferases (UGTs) in Saponin Biosynthesis

| Enzyme Family | Source Organism | Aglycone Substrate | Function | Reference |

| UGT74AG11 | Hedera helix | Oleanolic acid | Catalyzes formation of oleanolic acid 28-O-glucopyranosyl ester | mdpi.com |

| UGT1A1 | Glycyrrhiza uralensis | Glycyrrhetinic acid | Involved in the biosynthesis of glycyrrhizic acid | frontiersin.org |

| Ginsenosidase Type I | Aspergillus niger | Protopanaxadiol ginsenosides (B1230088) | Deglycosylates ginsenosides to produce rare ginsenosides | mdpi.com |

Biocatalytic Modifications

Biocatalysis extends beyond glycosylation to include other selective modifications of the saponin structure. Enzymes from various classes, such as hydrolases, oxidoreductases, and transferases, can be used to modify complex saponins with high chemo-, regio-, and stereoselectivity. uc.pt

A common application is the use of glycoside hydrolases (glycosidases) for the selective removal of sugar units from a complex saponin. mdpi.comresearchgate.net For example, specific enzymes can cleave terminal sugars without affecting the rest of the glycosidic chain, producing valuable secondary saponins that may have enhanced biological activity. mdpi.com Crude enzyme extracts from microorganisms like Aspergillus niger have been successfully used to modify saponins like platycodin D, creating partially degraded glycosides with altered properties. acs.org This enzymatic trimming is a powerful tool for generating derivatives and studying structure-activity relationships. uc.pt

Furthermore, other biocatalytic reactions, such as regioselective acylation, can add functional groups to the sugar moieties of saponins, further diversifying the range of accessible structures. tandfonline.com These chemoenzymatic strategies often simplify synthetic routes by avoiding complex protection and deprotection steps that are common in traditional chemical synthesis. uc.pt

Biological Activities and Mechanistic Investigations in Preclinical, Non Human Models

Ichthyotoxic Activities

Pavoninin-1 is a component of a defensive secretion used by the peacock sole to deter predators. columbia.edu This secretion has demonstrated significant ichthyotoxic (fish-killing) properties in laboratory settings. The pavoninins are considered the primary factors responsible for the repellent property of the sole against predatory fishes. columbia.edu

The ichthyotoxicity of pavoninins has been evaluated using fish models such as the Japanese killifish (Oryzias latipes). columbia.edu In these assays, a mixture of pavoninins, including this compound, demonstrated potent lethal effects. columbia.edu Further comparative studies have highlighted the structural features crucial for this toxicity. For instance, dihydrothis compound, a reduced form of this compound, was found to be less toxic, requiring twice the concentration to induce lethality in killifish compared to this compound. researchgate.net This suggests that the α,β-unsaturated ketone system in the steroid's A-ring is important for its ichthyotoxic activity. nih.gov

The lethal effect of the pavoninin mixture is directly related to its concentration in the aquatic environment. Research has established a clear dose-response relationship, with higher concentrations leading to more rapid mortality in test subjects.

| Compound/Mixture | Test Organism | Lethal Concentration (LC50) | Exposure Time | Source |

|---|---|---|---|---|

| Pavoninin Mixture (1-6) | Japanese killifish (Oryzias latipes) | 8.5 µg/mL | 1 hour | columbia.edu |

Lethality Assays in Fish Models (e.g., killifish)

Shark Repellent Efficacy Studies

The defense secretion from which this compound is derived was first noted for its remarkable ability to repel sharks, a phenomenon observed with the related "Moses sole" (Pardachirus marmoratus). columbia.edu This has prompted investigations into the specific compounds responsible for this potent deterrent effect.

This compound is recognized as a key shark repellent principle from the Pardachirus species. nih.gov Behavioral studies on related compounds, such as Pavoninin-4, have shown that they can induce a state of tonic immobility when introduced into the nares of lemon sharks (Negaprion brevirostris). nih.gov The repellent efficacy is a critical aspect of the fish's defense mechanism against predation by larger marine animals like sharks. columbia.edu

To understand the molecular basis of the shark repellent effect, researchers have conducted in silico molecular docking studies. These investigations have primarily utilized the closely related Pavoninin-4 to examine its interaction with various shark olfactory receptors. nih.govresearchgate.netnih.gov The studies modeled the 3D structure of olfactory receptors from the cloudy catshark (Scyliorhinus torazame) and the white shark (Carcharodon carcharias) and simulated the binding affinity of Pavoninin-4. nih.govnih.gov

The results indicate that Pavoninin-4 has strong binding affinities across most of the tested olfactory receptor proteins in both shark species. nih.govresearchgate.net This suggests that the compound can effectively target the shark's sense of smell. Interestingly, some selectivity was observed; Pavoninin-4 showed weak binding to the OR1 and TAAR1a receptors in the white shark, while binding strongly to others. nih.govresearchgate.net This selective but potent binding to the olfactory repertoire is believed to be the mechanism behind its repellent action. nih.govdntb.gov.ua

| Shark Species | Receptor Type | Binding Affinity | Key Finding | Source |

|---|---|---|---|---|

| Cloudy Catshark (Scyliorhinus torazame) | Multiple Olfactory Receptors | Strong | Broadly high binding affinity across receptor repertoire. | nih.gov |

| White Shark (Carcharodon carcharias) | Multiple Olfactory Receptors | Generally Strong with Selectivity | Strong binding to most receptors, but weak binding to OR1 and TAAR1a. | nih.govresearchgate.net |

Behavioral Ecology Investigations

Cellular and Subcellular Mechanisms of Action

The biological activities of this compound are thought to stem from its interaction with cell membranes. As a saponin (B1150181), it possesses surfactant-like properties. researchgate.net Studies have investigated its mode of action by evaluating its ability to disrupt artificial cell membranes, specifically phosphatidylcholine liposomes. nih.gov

This research utilized a fluorescent dye leakage method to measure membrane perturbation. The results demonstrated that this compound can effectively disrupt these membranes, causing the encapsulated dye to leak out. This suggests that the ichthyotoxic and repellent activities are likely due to the compound's ability to compromise the integrity of cell membranes in the gills of fish or the olfactory sensory neurons of sharks. The study also revealed that the specific spatial arrangement of hydrophobic and hydrophilic regions within the this compound molecule is crucial for its potent membrane-perturbing action. nih.gov

Membrane Perturbation Studies (e.g., liposomal membrane leakage)

This compound, a steroidal saponin isolated from the defense secretion of the Moses sole fish (Pardachirus pavoninus), has been a subject of interest for its notable biological activities, particularly its ability to disrupt cell membranes. nih.govresearchgate.net The primary mechanism underlying these activities is believed to be its interaction with and perturbation of lipid bilayers, a process that has been extensively studied using model membrane systems such as liposomes.

The interaction of this compound with membranes is characteristic of many saponins (B1172615), which are known for their surfactant-like properties. researchgate.netresearchgate.net These molecules typically possess a hydrophobic steroid or triterpene core and a hydrophilic sugar moiety, allowing them to insert into lipid membranes and cause destabilization.

Studies utilizing liposomes have been instrumental in elucidating the membrane-perturbing effects of this compound. nih.gov The fluorescent dye leakage method is a common technique employed in these investigations. In this assay, liposomes are loaded with a fluorescent dye, and the release of this dye into the surrounding medium upon the addition of a membrane-active agent like this compound is monitored. The extent of dye leakage serves as a direct measure of membrane permeabilization.

Research on this compound and its synthetic analogues has revealed that the spatial arrangement of hydrophobic and hydrophilic regions within the molecule is a critical determinant of its membrane-perturbing potency. nih.gov Interestingly, a direct correlation between the affinity of the molecule for the membrane and its ability to cause perturbation is not always observed. nih.gov This suggests a more complex mechanism of action than simple membrane binding, possibly involving the formation of pores or other disruptive structures within the lipid bilayer. nih.govtorvergata.it

The composition of the liposomal membrane itself also plays a crucial role in the interaction with saponins. For instance, the presence of cholesterol, an essential component of mammalian cell membranes, can significantly influence the membrane-disrupting activity of some saponins. researchgate.net While specific studies on the cholesterol-dependence of this compound's activity are not detailed in the provided results, it is a key factor considered in saponin-membrane interaction studies. researchgate.net

Table 1: Summary of Membrane Perturbation Studies of this compound and Related Saponins

| Compound/System | Model System | Assay | Key Findings | Reference |

| This compound and analogues | Phosphatidylcholine liposomes | Fluorescent dye leakage | Membrane affinity does not directly correlate with perturbation; spatial arrangement of hydrophobic/hydrophilic regions is key. | nih.gov |

| Saponins (general) | Liposomes | Not specified | Increase membrane permeability. | researchgate.net |

| Saponins (e.g., OSW-1) | Liposomes | Not specified | Activity can be dependent on the presence of cholesterol in the membrane. | researchgate.net |

Exploration of Potential Molecular Targets (e.g., PI3K/AKT pathway if indicated for related saponins)

While the primary mechanism of action for this compound appears to be direct membrane disruption, the broader family of saponins has been shown to interact with various cellular signaling pathways. nih.govresearchgate.net One of the most frequently implicated pathways in the context of cancer, where many saponins exhibit activity, is the PI3K/AKT pathway. mdpi.comnih.govcusabio.com

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and angiogenesis. cusabio.com Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.gov The pathway is initiated by the activation of receptor tyrosine kinases, leading to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. mdpi.com This leads to the recruitment and activation of AKT, a serine/threonine kinase with numerous downstream targets. nih.gov

Although direct evidence linking this compound to the PI3K/AKT pathway is not available in the provided search results, the known anticancer activities of other saponins warrant consideration of this pathway as a potential molecular target. researchgate.netscribd.com Saponins can induce apoptosis and inhibit cell proliferation in cancer cells, effects that are often mediated through the modulation of signaling pathways like PI3K/AKT. medsci.org For instance, some saponins have been shown to inhibit the PI3K/AKT pathway, leading to the suppression of tumor growth. medsci.org

Further research is necessary to determine if this compound exerts any of its biological effects through the modulation of the PI3K/AKT pathway or other signaling cascades, in addition to its established membrane-perturbing activities.

Cellular Response Induction (e.g., hemolytic activity)

A well-documented cellular response to this compound and other saponins is hemolytic activity, the lysis of red blood cells (RBCs). researchgate.netresearchgate.net This phenomenon is a direct consequence of the compound's ability to disrupt cell membranes. d-nb.infowikipedia.org The RBC membrane, being a lipid bilayer, is susceptible to the same perturbations observed in liposomal models. d-nb.info

The hemolytic activity of saponins is often used as a preliminary indicator of their membrane-disrupting potential. d-nb.info The mechanism is generally believed to involve the interaction of the saponin with cholesterol in the RBC membrane, leading to the formation of pores and subsequent leakage of hemoglobin and other intracellular components. researchgate.net This results in the characteristic red color of the supernatant in a hemolysis assay.

This compound was originally isolated based on its ichthyotoxicity and hemolytic activity, highlighting this as a key biological effect. researchgate.net The process of hemolysis can be intravascular, occurring directly within the circulation, or extravascular, where opsonized red blood cells are cleared by macrophages in the spleen and liver. nih.gov For direct-acting lytic agents like this compound, intravascular hemolysis is the more likely mechanism.

The hemolytic activity of a compound is an important consideration in preclinical studies, as it can indicate potential for in vivo toxicity. d-nb.info While it demonstrates potent membrane activity, it also suggests a lack of selectivity for target cells over host cells.

Table 2: Cellular Responses Induced by this compound

| Cellular Response | Cell Type | Mechanism | Significance | Reference |

| Hemolysis | Red Blood Cells | Membrane disruption, likely involving interaction with membrane cholesterol, leading to pore formation and cell lysis. | Indicator of potent membrane-disrupting activity; a key biological effect noted during its isolation. | researchgate.netresearchgate.netresearchgate.net |

| Ichthyotoxicity | Fish Cells | Not explicitly detailed, but likely due to widespread membrane damage in various cell types. | Demonstrates potent, broad-spectrum toxicity in aquatic vertebrates. | researchgate.net |

Preclinical In Vivo Pharmacodynamic Evaluations (Non-Human Animal Models)

Preclinical in vivo pharmacodynamic (PD) evaluations are essential for understanding the biological effects of a compound within a living organism. allucent.comnih.gov These studies help to establish the relationship between the dose of a substance and its observed biological outcome. catapult.org.uk

Assessment of Biological Outcomes

The primary biological outcome assessed in the initial in vivo studies of this compound was its repellent effect on sharks. nih.gov This was a direct measure of its ability to deter predators. Another significant outcome was its ichthyotoxicity, which was likely quantified by observing mortality rates in fish exposed to the compound. researchgate.net

In the context of potential anticancer research, relevant biological outcomes in preclinical animal models would include tumor growth inhibition, reduction in tumor volume, and increased survival rates. jst.go.jp These assessments would typically be carried out in rodent models bearing tumor xenografts.

The evaluation of pharmacodynamic endpoints provides crucial information about a drug's mechanism of action and its potential efficacy. allucent.com For a compound like this compound, in vivo studies would aim to correlate the observed biological effects with its known membrane-disrupting properties.

Structure Activity Relationship Sar Studies of Pavoninin 1 and Its Analogs

Influence of Aglycone Structural Features on Bioactivity

The aglycone of Pavoninin-1, a cholestane-type steroid, possesses specific structural features that are critical for its ichthyotoxic and shark-repellent properties. Modifications to this steroidal backbone have been shown to significantly impact its bioactivity.

A key study in this area involved the synthesis and comparative analysis of this compound and a structural analog where the functionalities at the C-3 and C-7 positions of the steroid nucleus were reversed. researchgate.net This structural alteration, which moves the glycoside from a position orthogonal to the steroid skeleton to one that is more parallel, resulted in a dramatic loss of ichthyotoxicity. researchgate.net While this compound was lethal to Japanese killifish at a certain concentration, the analog was found to be non-toxic at twice that concentration. researchgate.net This suggests that the spatial arrangement of the hydrophilic sugar moiety relative to the hydrophobic steroid is a critical determinant of its ability to interact with biological membranes and elicit a toxic response.

Furthermore, the saturation of the double bond in the A-ring of the aglycone has also been investigated. The synthesis of dihydrothis compound, an intermediate in the total synthesis of this compound, revealed that this modification reduces but does not eliminate the compound's toxicity. Dihydrothis compound was found to be lethal to Japanese killifish at a concentration twice that of this compound, indicating that while the α,β-unsaturated ketone system in ring A contributes to the potency, it is not an absolute requirement for its ichthyotoxic effect. researchgate.netnih.gov

Table 1: Comparative Ichthyotoxicity of this compound and its Analogs researchgate.net

| Compound | Structural Modification | Relative Toxicity to Japanese Killifish |

| This compound | - | 1x (Lethal at test concentration) |

| Dihydrothis compound | Saturation of A-ring double bond | 0.5x (Lethal at 2x test concentration) |

| Analog with reversed C-3/C-7 functionality | Glycoside parallel to steroid skeleton | Inactive (Non-toxic at 2x test concentration) |

Significance of Glycoside Composition and Linkage

The sugar moiety of this compound, which is an N-acetylglucosamine (GlcNAc) unit, plays a pivotal role in its biological activity. Saponins (B1172615), as a class of compounds, are amphiphilic molecules, and the nature and number of sugar residues significantly influence their interaction with cell membranes. researchgate.net

In this compound, the single N-acetylglucosamine residue is attached via a β-glycosidic bond to the 7α-hydroxyl group of the aglycone. nih.gov This specific linkage positions the sugar in a distinct spatial orientation relative to the steroid, which, as discussed previously, is crucial for its bioactivity. researchgate.net The synthesis of this compound analogs has demonstrated that the presence and correct positioning of this sugar are essential. For instance, the aglycone of this compound alone does not exhibit the same level of ichthyotoxicity. researchgate.net

The N-acetyl group on the glucosamine (B1671600) is also considered important. In SAR studies of other aminoacyl saponins, the presence of a free α-amino group was found to be necessary for antimicrobial activities, while N-acetylated analogs were inactive. researchgate.net Although this is a different class of saponins, it highlights the potential significance of the acetyl group in modulating the biological profile of this compound. The glycosidic bond itself, being a covalent linkage, connects the glycone (sugar part) to the aglycone. The hydrolysis of this bond would separate the two parts, leading to a loss of the characteristic amphiphilicity and, consequently, the biological activity of the saponin (B1150181). uci.edunih.gov

Role of Stereochemistry in Modulating Biological Effects

The synthesis of this compound requires precise control of the stereochemistry at multiple centers. For example, the glycosylation of the 7α-hydroxyl group of the aglycone with an N-acetylglucosamine donor proceeds to form the β-glycoside exclusively, which is the naturally occurring stereoisomer. nih.gov Any alteration in this stereochemistry, for instance, the formation of an α-glycosidic bond, would be expected to significantly alter the molecule's three-dimensional structure and, consequently, its biological activity.

While specific studies on the synthesis and biological evaluation of other stereoisomers of this compound are limited, research on other steroidal compounds has demonstrated the profound impact of stereochemical changes. For instance, the epimerization of a hydroxyl group at the C-3 position of a steroid can lead to significant differences in anti-inflammatory activity. Similarly, in studies of other complex natural products, different stereoisomers often exhibit vastly different or even no biological activity. upc.eduschrodinger.com Therefore, the specific stereochemistry of this compound is considered to be essential for its potent shark-repellent properties.

Computational and In Silico Modeling for SAR Prediction

In recent years, computational and in silico modeling techniques have emerged as powerful tools for predicting the structure-activity relationships of bioactive molecules, including saponins. oup.com These methods, such as molecular docking, can simulate the interaction between a ligand (e.g., this compound) and a biological target, providing insights into the binding affinity and the key structural features required for this interaction.

While specific in silico studies on this compound are not extensively reported, recent research on the closely related analog, Pavoninin-4, has provided valuable insights. A 2025 study performed molecular docking simulations of Pavoninin-4 with olfactory receptors from two shark species, the cloudy catshark and the white shark. The results showed that Pavoninin-4 exhibited strong binding affinities across most of the shark olfactory receptors, providing a molecular basis for its repellent activity. The study also highlighted some selectivity, with weak binding observed for certain receptors in the white shark.

Such in silico models can be used to predict how modifications to the Pavoninin structure might affect its binding to shark olfactory receptors. For example, by computationally altering the aglycone or the sugar moiety, researchers can estimate the resulting changes in binding energy and identify which modifications are likely to enhance or diminish the repellent effect. This approach can guide the synthesis of new analogs with potentially improved properties, accelerating the discovery of more effective and selective shark repellents.

Advanced Analytical Methodologies for Pavoninin 1 Research

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a cornerstone technique for the separation, identification, and quantification of pavoninin-1. openaccessjournals.comijtsrd.com Its high resolution and sensitivity make it ideal for analyzing complex mixtures and determining the purity of isolated compounds. ijtsrd.com

Developing a robust HPLC method for this compound involves a systematic approach to optimize the separation of the analyte from impurities and other related compounds. openaccessjournals.comijtsrd.com Key considerations in method development include understanding the physicochemical properties of this compound, such as its polarity and solubility, to select the appropriate stationary and mobile phases. ijtsrd.comglobalresearchonline.net

The selection of the HPLC column, typically a C18 or C8 reversed-phase column, is critical and depends on the hydrophobic nature of the steroidal backbone and the polarity of the glycosidic moiety. openaccessjournals.com The mobile phase composition, often a mixture of water with organic solvents like acetonitrile (B52724) or methanol (B129727), is carefully adjusted to achieve optimal separation. openaccessjournals.comasianjpr.com Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively resolve compounds with varying polarities that may be present in the sample matrix. sigmaaldrich.com

Detector selection is another crucial aspect. Given that this compound possesses chromophores, a UV-Vis detector is commonly used, with the detection wavelength optimized for maximum absorbance. globalresearchonline.netasianjpr.com For enhanced specificity and peak purity assessment, a Photodiode Array (PDA) detector is often preferred. asianjpr.com

The ultimate goal of method development is to achieve symmetrical and sharp peaks, which are essential for accurate quantification and low detection limits. globalresearchonline.net The developed method should be able to distinguish intact this compound from any potential degradation products, ensuring its stability and purity are accurately assessed. openaccessjournals.com

A typical HPLC method development workflow for this compound would involve:

Analyte Characterization: Studying the physicochemical properties of this compound (solubility, polarity, pKa). ijtsrd.comglobalresearchonline.net

Column and Mobile Phase Selection: Choosing an appropriate reversed-phase column and optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient). openaccessjournals.com

Detector Wavelength Selection: Determining the optimal UV wavelength for detection. asianjpr.com

Optimization: Fine-tuning parameters such as flow rate, injection volume, and gradient profile to achieve desired resolution and peak shape. ijtsrd.com

Validation: Once developed, the method undergoes validation according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. ijtsrd.comglobalresearchonline.net

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. loesungsfabrik.de For this compound, determining these limits is essential for analyzing trace amounts and for impurity profiling.

There are several methods for determining LOD and LOQ, as recommended by the International Council for Harmonisation (ICH). sepscience.comsepscience.com

Based on Signal-to-Noise Ratio: This approach involves comparing the signal height of the analyte to the background noise of the baseline. loesungsfabrik.de A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a ratio of 10:1 is used for the LOQ. loesungsfabrik.desepscience.com

Based on the Standard Deviation of the Response and the Slope: This method uses the slope of the calibration curve and the standard deviation of the response. The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve. sepscience.commtc-usa.com

The determination of these limits must be experimentally verified by analyzing a suitable number of samples at concentrations near the calculated LOD and LOQ to confirm the reliability of the method at these low levels. sepscience.commtc-usa.com

Table 1: HPLC Method Parameters for this compound Analysis (Illustrative)

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 205 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Method Development for Quantification and Purity

Spectroscopic Techniques for Structural Verification and Analysis

Spectroscopic methods are powerful tools for the structural elucidation of novel compounds and for the verification of known structures like this compound.

NMR spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds. filab.frwikipedia.org It provides extensive information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. filab.frwikipedia.org For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize its steroidal and sugar components. nih.gov

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (J-coupling), and integration of the signals are analyzed to piece together the structure. wikipedia.org

¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

NMR is also a powerful quantitative tool (qNMR), capable of determining the concentration and purity of a sample without the need for an identical reference standard. nih.govmdpi.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. thermofisher.comcuni.cz For this compound, which has a molecular formula of C₃₇H₅₉NO₉ and a molecular weight of 661.88 g/mol , high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition with high accuracy. chemicalbook.comrsc.orgnih.gov

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. thermofisher.comlcms.cz This fragmentation pattern provides valuable insights into the structure of the steroidal backbone and the nature and sequence of the sugar moiety. lcms.cz Techniques like collision-induced dissociation (CID) are employed to induce fragmentation. thermofisher.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₃₇H₅₉NO₉ | chemicalbook.comrsc.orgnih.gov |

| Molecular Weight | 661.88 g/mol | chemicalbook.comrsc.orgnih.gov |

| Monoisotopic Mass | 661.41898246 Da | nih.gov |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. specac.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. vscht.cz

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its various functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amide | N-H stretch | 3100-3500 (secondary amides show one spike) |

| C=O stretch | ~1710 (strong) | |

| Ketone | C=O stretch | ~1710 |

| Ester | C=O stretch | ~1735 |

| Alkene | C=C stretch | 1680-1640 |

| =C-H stretch | 3100-3000 | |

| Alcohol/Hydroxyl | O-H stretch | 3200-3600 (broad) |

| Alkane | C-H stretch | 3000-2850 |

Data compiled from general IR spectroscopy principles. vscht.czlibretexts.org

The presence of a broad band in the 3200-3600 cm⁻¹ region would indicate the hydroxyl groups of the sugar moiety. libretexts.org A strong, sharp peak around 1710-1735 cm⁻¹ would be indicative of the carbonyl groups from the ketone and ester functionalities. masterorganicchemistry.com The amide group would show a characteristic N-H stretch and another C=O stretch. The C-H stretches from the steroidal backbone and the sugar ring would appear below and just above 3000 cm⁻¹, distinguishing between sp³ and sp² hybridized carbons, respectively. vscht.czlibretexts.org While IR spectroscopy does not provide a detailed structural map like NMR, it serves as a quick and valuable tool for confirming the presence of key functional groups, complementing the data obtained from other analytical methods. specac.com

Mass Spectrometry (MS) Applications

Chromatographic-Mass Spectrometric Coupling for Complex Mixture Analysis

The analysis of this compound, particularly within its native biological matrix, presents a significant analytical challenge due to the complexity of the sample. This compound is a steroidal amine glycoside saponin (B1150181) originally isolated from the defense secretion of the Pacific sole, Pardachirus pavoninus. drugfuture.com To accurately identify and characterize this compound in such intricate mixtures, a combination of powerful separation and detection techniques is required. The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for this purpose, offering both high separation efficiency and highly sensitive, specific detection. researchgate.netresearchgate.net

Modern analytical approaches predominantly utilize Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight (Q-TOF) mass spectrometry. researchgate.netplos.org This combination is exceptionally well-suited for the analysis of saponins (B1172615) and other secondary metabolites in complex samples. nih.govmdpi.com UPLC provides rapid and high-resolution separation of the various components within a sample extract, which minimizes ion suppression effects and allows for clearer mass spectrometric data for individual compounds. plos.org

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for saponin analysis because it is a "soft" ionization method that allows large, thermally labile molecules like this compound to be ionized intact with minimal fragmentation. researchgate.net The Q-TOF mass analyzer then provides high-resolution, accurate mass measurements of the molecular ions. plos.org This precision is critical for determining the elemental composition of the parent molecule and its fragments, which is a key step in tentative identification.

For definitive structural confirmation, tandem mass spectrometry (MS/MS) is employed. In this process, the specific molecular ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. For saponins, the fragmentation pathways are often characterized by the sequential cleavage of glycosidic bonds, leading to the loss of sugar units from the aglycone (the non-sugar portion of the molecule). researchgate.netnih.gov In the case of this compound, a characteristic fragmentation would be the loss of its N-acetylglucosamine moiety, providing strong evidence for its identification. drugfuture.comnih.gov

Detailed Research Findings

Research on the analysis of various saponins using UPLC-Q-TOF-MS has established standardized methodologies that are directly applicable to this compound. Studies on triterpenoid (B12794562) and steroidal saponins from various natural sources demonstrate the system's ability to separate and identify dozens of related compounds in a single run. nih.govmdpi.com The identification process relies on a combination of retention time from the UPLC and the accurate mass data from the MS and MS/MS scans. nih.gov

The general analytical workflow involves:

Sample Preparation : Extraction of saponins from the biological matrix.

Chromatographic Separation : Injection into a UPLC system, typically with a C18 reversed-phase column, using a gradient elution of water and acetonitrile (often with a formic acid modifier to improve ionization). nih.gov

Mass Spectrometric Detection : Analysis using a Q-TOF mass spectrometer with an ESI source, acquiring data in both full scan MS and data-dependent MS/MS modes. plos.org

Data Analysis : Identification of this compound is achieved by matching the exact mass of the detected precursor ion to the calculated mass of its molecular formula, C37H59NO9 (661.87 g/mol ), and by interpreting the MS/MS fragmentation spectrum. rsc.orgncats.io

The following interactive tables summarize typical instrument parameters and the expected mass spectrometric data for this compound analysis.

Table 1: Representative UPLC-Q-TOF-MS Parameters for Saponin Analysis This table outlines typical instrumental conditions for the analysis of saponins like this compound.

| Parameter | Specification |

| Analytical Platform | Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) |

| Chromatography Column | Acquity UPLC BEH C18 (or equivalent), 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution |

| Flow Rate | 0.3 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive and/or Negative Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

| Acquisition Mode | Full Scan MS and data-dependent MS/MS |

| Collision Energy | Ramped collision energy (e.g., 20-40 eV) for MS/MS |

Table 2: Predicted Mass Spectrometric Data and Fragmentation for this compound Identification This table details the expected mass-to-charge ratios (m/z) for this compound and its primary fragments during MS/MS analysis in positive ion mode. The fragmentation pattern, specifically the loss of the sugar moiety, is a key identifier.

| Ion Description | Molecular Formula | Calculated m/z | Fragmentation Details |

| Precursor Ion [M+H]⁺ | C37H60NO9⁺ | 662.4263 | Protonated molecular ion of this compound. |

| Precursor Ion [M+Na]⁺ | C37H59NNaO9⁺ | 684.4082 | Sodiated adduct, common in ESI-MS. |

| Fragment Ion [Aglycone+H]⁺ | C29H46O3⁺ | 442.3441 | Resulting from the neutral loss of the N-acetylglucosamine moiety (C8H15NO6). |

| Fragment Ion [M+H-H₂O]⁺ | C37H58NO8⁺ | 644.4157 | Loss of a water molecule from the precursor ion. |

Ecological and Evolutionary Significance

Role in Predator-Prey Dynamics in Marine Ecosystems

Pavoninin-1 is a key component of the chemical defense system employed by soles of the genus Pardachirus. This secretion acts as a powerful deterrent against predators, particularly sharks, thereby shaping predator-prey interactions in their marine habitats. mdpi.comsharkdefense.com

The defensive secretion, which contains pavoninins and other toxins like pardaxin, is released from glands at the base of the dorsal and anal fins when the fish is threatened. wikipedia.org This milky toxin is highly irritating to predator fish, affecting their sensitive gills and acting on their olfactory senses. mdpi.comwikipedia.org Studies have shown that this secretion can effectively repel various shark species. sharkdefense.com The presence of such a potent chemical defense reduces the predation pressure on these otherwise slow-moving and vulnerable flatfish. columbia.edu

The dynamic between predator and prey is a fundamental driver of ecosystem structure and function. numberanalytics.com The introduction of a powerful deterrent like this compound can significantly influence the behavior and population dynamics of both the predator and the prey. studysmarter.co.ukresearchgate.net For instance, the presence of soles producing this toxin can lead to avoidance behavior in sharks, potentially influencing their foraging patterns and distribution within the ecosystem. This, in turn, can have cascading effects on other species in the food web. researchgate.netnoaa.gov

The effectiveness of this chemical defense highlights the intricate and often complex nature of predator-prey relationships in marine environments. These interactions are not solely based on physical attributes like size and speed but also on sophisticated biochemical adaptations. The study of such chemical deterrents provides valuable insights into the co-evolutionary arms race between predators and prey. researchgate.net

Biosynthetic Pathways and Evolutionary Adaptations in Pardachirus Species

The ability to produce potent chemical defenses like this compound is a significant evolutionary adaptation for Pardachirus species. These fish typically inhabit sandy or muddy bottoms in shallow coastal waters, where they are exposed to a variety of predators. Their relatively poor swimming ability makes a robust defense mechanism essential for survival. columbia.edu

This compound is a type of saponin (B1150181), specifically a steroid N-acetylglucosaminide. columbia.eduresearchgate.net Saponins (B1172615) are complex molecules composed of a steroid or triterpene attached to a sugar moiety. researchgate.net While the precise biosynthetic pathway of this compound in Pardachirus species is a subject of ongoing research, it is understood to be a secondary metabolite. Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play a role in defense and interaction with the environment. thinkwildlifefoundation.com

The evolution of such a complex chemical defense is likely the result of strong selective pressure from predation. thinkwildlifefoundation.com Over generations, individuals with more effective chemical defenses would have had a higher survival rate, leading to the refinement and potentiation of these compounds. This "escape and radiation" coevolutionary mechanism, where prey evolve novel defenses and radiate into new ecological niches, is a common theme in nature. thinkwildlifefoundation.com The diversification of defensive chemicals within and between species can be seen as an ongoing evolutionary response to predation pressure. utah.edu

The production of these toxins is a clear example of how organisms evolve specialized traits to navigate the challenges of their environment. The presence of these compounds in Pardachirus underscores the importance of chemical ecology in understanding the evolutionary history and survival strategies of marine organisms.

Comparative Studies with Other Fish Defense Secretions

The chemical defense system of Pardachirus species, featuring this compound, is one of many fascinating examples of defensive secretions in the fish world. Comparing it with other fish toxins provides a broader perspective on the diversity of these evolutionary solutions.

One of the most well-known parallels is the defense mechanism of the Moses sole (Pardachirus marmoratus), a close relative of the peacock sole (Pardachirus pavoninus). The Moses sole's secretion contains pardaxin, a peptidic toxin, alongside mosesins, which are also steroidal saponins. mdpi.comwikipedia.org Both pavoninins and mosesins are shark-repellent. mdpi.com This highlights a common evolutionary strategy within the Pardachirus genus, utilizing a cocktail of toxins for defense.

Another notable comparison is with tetrodotoxin (B1210768), the potent neurotoxin found in pufferfish. Like this compound, tetrodotoxin serves as a powerful deterrent to predators. However, the chemical nature and mode of action of these toxins are vastly different. Tetrodotoxin is a small molecule that blocks sodium channels, while this compound is a larger saponin that likely acts as a surfactant, disrupting cell membranes. mdpi.com

The table below provides a comparative overview of different chemical defenses found in fish:

| Compound/Toxin | Producing Fish Species | Chemical Class | Primary Defensive Role |

| This compound | Pardachirus pavoninus (Peacock sole) | Steroidal Saponin | Shark Repellent |

| Pardaxin | Pardachirus marmoratus (Moses sole) | Peptide | Ichthyotoxin, Shark Repellent |

| Mosesins | Pardachirus marmoratus (Moses sole) | Steroidal Saponin | Shark Repellent |

| Tetrodotoxin | Pufferfish (Various species) | Aminoperhydroquinazoline | Neurotoxin, Predator Deterrent |

| Holothurin | Sea Cucumbers | Triterpenoid (B12794562) Glycoside | Ichthyotoxin |

| Ostracitoxin | Boxfish | Pahutoxin | Ichthyotoxin |

This table provides a simplified comparison and is not exhaustive.

These comparative studies reveal the remarkable diversity of chemical compounds that have evolved in marine organisms for defense. While the ultimate goal is the same—to avoid being eaten—the evolutionary paths to achieving this are varied and complex. The study of these compounds, including this compound, continues to provide valuable insights into the intricate ecological and evolutionary dynamics of marine life.

Q & A

Q. What experimental techniques are recommended for characterizing the structural properties of Pavoninin-1?

To elucidate the structure of this compound, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D experiments) is critical for determining atomic connectivity and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides definitive 3D structural validation. For purity assessment, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV/Vis or mass detection is essential. Ensure all new compounds are fully characterized with elemental analysis and cross-referenced against known literature data to validate identity .

Q. How can researchers design experiments to investigate the mechanism of action of this compound in biological systems?

A robust experimental design should integrate in vitro and in silico approaches. Begin with target identification using affinity chromatography or surface plasmon resonance (SPR) to identify binding partners. Follow with cell-based assays (e.g., cytotoxicity, apoptosis, or membrane disruption assays) to evaluate biological activity. Employ molecular dynamics simulations to predict interaction sites and validate findings via site-directed mutagenesis or competitive inhibition studies. Control experiments (e.g., using scrambled peptides or knockout cell lines) are mandatory to confirm specificity. Document all protocols in detail to ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise due to differences in bioavailability, metabolic stability, or microenvironmental factors. To address this:

Iterative Analysis : Compare pharmacokinetic/pharmacodynamic (PK/PD) profiles across models. Use radiolabeled this compound to track distribution and degradation in vivo .

Principal Contradiction Framework : Identify the dominant factor influencing efficacy (e.g., solubility vs. target affinity). Prioritize experiments that isolate these variables, such as modifying formulation (e.g., liposomal encapsulation) or using transgenic models to mimic human metabolism .

Cross-Validation : Replicate in vitro conditions (e.g., pH, serum proteins) in 3D cell cultures or organ-on-a-chip systems to bridge the gap between simplified models and complex organisms .

Q. What methodological considerations are critical when optimizing the synthetic pathway of this compound to improve yield and purity?

Key considerations include:

- Reaction Monitoring : Use real-time analytics (e.g., FTIR, inline HPLC) to identify intermediates and byproducts.

- Scale-Up Protocols : Apply Quality by Design (QbD) principles to optimize parameters (temperature, solvent ratios) while maintaining stereochemical integrity.

- Purification Strategies : Combine orthogonal methods (e.g., ion-exchange chromatography followed by reverse-phase HPLC) to achieve >95% purity. Document all steps in supplemental information to enable replication, adhering to journal guidelines for compound characterization .

Q. How can researchers systematically address gaps in the current literature on this compound’s structure-activity relationships (SAR)?

Adopt a FINER criteria approach:

- Feasible : Prioritize high-throughput screening of analogs with modular substitutions (e.g., amino acid scanning).

- Novel : Use computational tools (e.g., molecular docking, QSAR models) to predict untested modifications.

- Ethical : Ensure animal or human-derived assays comply with institutional review protocols .

- Relevant : Align findings with therapeutic applications (e.g., antimicrobial resistance) to justify academic and funding priorities .

Methodological Frameworks

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Use the PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks to structure questions. For example:

- PICO : "In Gram-negative bacteria (Population), does this compound (Intervention) compared to polymyxin B (Comparison) reduce biofilm formation (Outcome)?"

- SPIDER : "How do bacterial membrane components (Sample) interact with this compound (Phenomenon) in lipid bilayer models (Design) assessed via fluorescence anisotropy (Evaluation)?" .

Q. How should researchers navigate conflicting data on this compound’s cytotoxicity in mammalian cells?

Apply triangulation :

Methodological : Cross-validate results using alternative assays (e.g., MTT vs. ATP luminescence for viability).

Data Source : Compare findings across independent labs or open-access datasets.

Theoretical : Reconcile discrepancies using mechanistic models (e.g., pore-formation vs. receptor-mediated toxicity). Publish negative results and methodological limitations transparently .

Data Reporting and Reproducibility

Q. What minimal data must be included in publications to ensure reproducibility of this compound studies?

- Synthetic Details : Precursor ratios, catalysts, reaction times, and purification yields.

- Analytical Data : NMR chemical shifts, MS spectra, and chromatograms (with baselines).

- Biological Assays : Cell lines, passage numbers, culture conditions, and statistical tests used. Journals like Beilstein Journal of Organic Chemistry mandate these details in the main text or supplementary materials .

Q. How can researchers enhance the rigor of dose-response studies for this compound?

- Nonlinear Regression : Fit data using variable slope models (e.g., Hill equation) to calculate EC50/IC50.

- Replicates : Perform independent triplicate experiments with blinded analysis.

- Positive/Negative Controls : Include reference compounds (e.g., melittin for membrane disruption) and vehicle controls .

Retrosynthesis Analysis